molecular formula C9H18N2O2 B11909734 (S)-2-Amino-3-(azepan-1-yl)propanoic acid

(S)-2-Amino-3-(azepan-1-yl)propanoic acid

Cat. No.: B11909734
M. Wt: 186.25 g/mol
InChI Key: PYERJERQQZNAFO-UHFFFAOYSA-N
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Description

2-amino-3-(azepan-1-yl)propanoic acid is a compound with the molecular formula C9H18N2O2 It is a derivative of propanoic acid, featuring an amino group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(azepan-1-yl)propanoic acid typically involves the reaction of azepane with a suitable precursor of propanoic acid. One common method includes the use of azepane and 2-bromo-3-aminopropanoic acid under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .

Industrial Production Methods

Industrial production of 2-amino-3-(azepan-1-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(azepan-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3-(azepan-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-3-(azepan-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The azepane ring provides structural rigidity, which can affect the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-yl)propanoic acid
  • 2-amino-3-(piperidin-1-yl)propanoic acid
  • 2-amino-3-(morpholin-1-yl)propanoic acid

Uniqueness

2-amino-3-(azepan-1-yl)propanoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-amino-3-(azepan-1-yl)propanoic acid

InChI

InChI=1S/C9H18N2O2/c10-8(9(12)13)7-11-5-3-1-2-4-6-11/h8H,1-7,10H2,(H,12,13)

InChI Key

PYERJERQQZNAFO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(C(=O)O)N

Origin of Product

United States

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